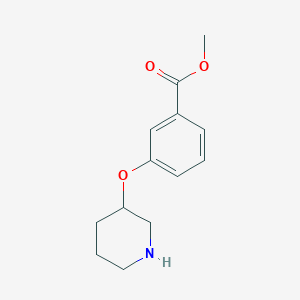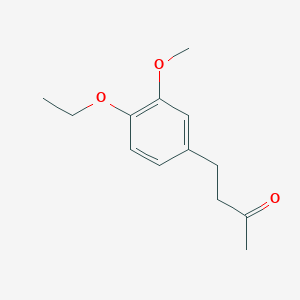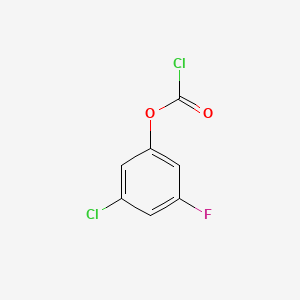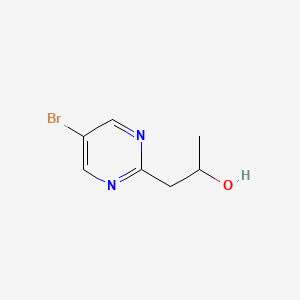
1-(5-Bromopyrimidin-2-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromopyrimidin-2-yl)propan-2-ol is a chemical compound with the molecular formula C7H9BrN2O and a molecular weight of 217.06 g/mol . It is a heterocyclic building block used in various chemical syntheses and research applications.
Preparation Methods
The synthesis of 1-(5-Bromopyrimidin-2-yl)propan-2-ol typically involves the bromination of pyrimidine derivatives followed by the introduction of a propan-2-ol group. Specific synthetic routes and reaction conditions can vary, but common methods include:
Bromination: The pyrimidine ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Alcohol Addition: The brominated pyrimidine is then reacted with propan-2-ol under basic conditions to form the final product.
Chemical Reactions Analysis
1-(5-Bromopyrimidin-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Scientific Research Applications
1-(5-Bromopyrimidin-2-yl)propan-2-ol is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the preparation of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential antibacterial and antifungal properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyrimidin-2-yl)propan-2-ol involves its interaction with specific molecular targets. For example, its derivatives can inhibit bacterial enzymes, leading to antibacterial effects. The bromine atom and the pyrimidine ring play crucial roles in its reactivity and interaction with biological targets .
Comparison with Similar Compounds
1-(5-Bromopyrimidin-2-yl)propan-2-ol can be compared with similar compounds such as:
1-(5-Bromopyrimidin-2-yl)propan-1-one: This compound has a similar structure but with a ketone group instead of an alcohol group.
5-Bromopyridin-2-ol: This compound has a pyridine ring instead of a pyrimidine ring and is used in similar research applications.
Properties
Molecular Formula |
C7H9BrN2O |
|---|---|
Molecular Weight |
217.06 g/mol |
IUPAC Name |
1-(5-bromopyrimidin-2-yl)propan-2-ol |
InChI |
InChI=1S/C7H9BrN2O/c1-5(11)2-7-9-3-6(8)4-10-7/h3-5,11H,2H2,1H3 |
InChI Key |
VSLJVBJRHRHSQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=NC=C(C=N1)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


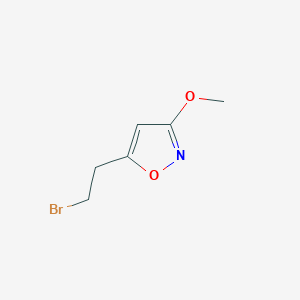
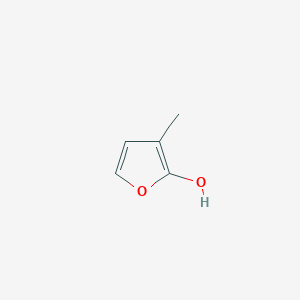
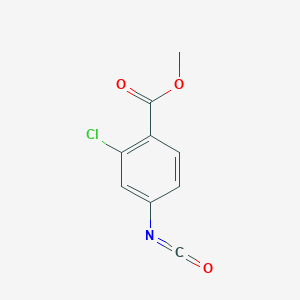

![(1R,5S,6R)-6-(2-methylphenyl)-3-azabicyclo[3.1.0]hexanehydrochloride](/img/structure/B13605708.png)
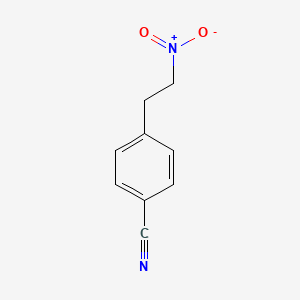
![8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carboximidamide](/img/structure/B13605724.png)
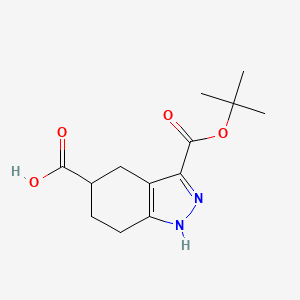
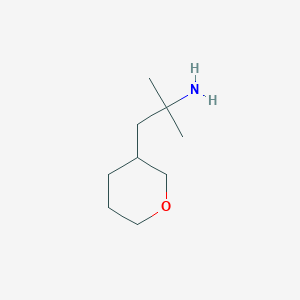

![rac-tert-butyl (3aR,6aR)-3a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13605738.png)
